![molecular formula C20H21FN2O2S B12156689 Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- CAS No. 1018047-70-5](/img/structure/B12156689.png)
Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- is a complex organic compound with a unique structure that includes a propanamide backbone, a phenoxy group, and a benzothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with a suitable alkylating agent to introduce the tert-butyl group.
Introduction of the Benzothiazolyl Group: This step involves the reaction of a suitable benzothiazole derivative with the intermediate formed in the previous step.
Formation of the Propanamide Backbone: This step involves the reaction of the intermediate with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and benzothiazolyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Propanamide derivatives have been extensively studied for their anticancer properties. A notable study demonstrated that certain synthesized propanamide derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from propanamide showed IC50 values indicating strong anticancer potential when compared to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Propanamide Derivatives
Other Pharmacological Activities
In addition to anticancer properties, propanamide derivatives have been investigated for other pharmacological activities:
- Antimicrobial Activity : Some studies suggest that these compounds may possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory diseases due to their ability to modulate immune responses.
Case Study 1: Anticancer Evaluation
A comprehensive evaluation conducted by Aziz-ur-Rehman et al. focused on synthesizing new propanamide derivatives containing 4-piperidinyl-1,3,4-oxadiazole. These compounds were tested against several cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .
Case Study 2: Drug-Like Properties Assessment
Another study assessed the drug-like properties of synthesized compounds using computational tools like SwissADME. The results indicated favorable characteristics for oral bioavailability and metabolic stability, making them suitable candidates for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- include:
Propargite: A compound with a similar phenoxy group but different functional groups and applications.
Propanamide, N-(1,1-dimethylethyl)-2,2-dimethyl-: A compound with a similar propanamide backbone but different substituents.
Uniqueness
The uniqueness of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- is a complex organic compound that belongs to the amide functional group. Its structural features include a propanamide backbone with various substituents that enhance its chemical properties and biological activity. This article delves into the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- is C22H26F1N2O1S1 with a molecular weight of approximately 394.53 g/mol. The presence of the 4-fluoro-2-benzothiazolyl group is significant for its biological activity.
Biological Activity Overview
Research indicates that propanamide derivatives exhibit a range of pharmacological effects, particularly in medicinal chemistry. The compound's unique substituents can significantly alter its reactivity and biological activity compared to other amides. Key areas of biological activity include:
- Antimicrobial Activity : Certain propanamide derivatives have shown promising results against various bacterial strains.
- Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation.
- Herbicidal Activity : The compound has been noted for its potential use in agricultural applications as a selective herbicide.
Antimicrobial Activity
A study evaluated the antimicrobial properties of propanamide derivatives, revealing that specific substitutions enhance their efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions demonstrated increased antibacterial activity due to enhanced membrane permeability and interaction with bacterial cell walls.
Anticancer Properties
Research has indicated that propanamide derivatives may exhibit cytotoxic effects on various cancer cell lines. A notable study found that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. This suggests that propanamide derivatives could be developed into therapeutic agents for cancer treatment.
Herbicidal Activity
The herbicidal properties of propanamide derivatives were explored in agricultural studies, where they were shown to selectively inhibit weed growth without affecting crop plants. This selectivity is attributed to the unique mechanism of action involving disruption of specific metabolic pathways in target species.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of propanamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those without such substitutions.
Case Study 2: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of propanamide derivatives on human lung cancer cells (A549). The findings showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential for further development as anticancer agents.
Table: Summary of Biological Activities
Activity Type | Description | Key Findings |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Enhanced activity with halogen substitutions |
Anticancer | Inhibits proliferation in cancer cell lines | Induces apoptosis in breast cancer cells |
Herbicidal | Selective inhibition of weed growth | Disruption of metabolic pathways in target species |
Properties
CAS No. |
1018047-70-5 |
---|---|
Molecular Formula |
C20H21FN2O2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H21FN2O2S/c1-12(25-14-10-8-13(9-11-14)20(2,3)4)18(24)23-19-22-17-15(21)6-5-7-16(17)26-19/h5-12H,1-4H3,(H,22,23,24) |
InChI Key |
WAMZSOOKUNFIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(C=CC=C2S1)F)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.